1-Undecene, 11-fluoro-
CAS No.: 463-30-9
Cat. No.: VC7975967
Molecular Formula: C11H21F
Molecular Weight: 172.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 463-30-9 |
|---|---|
| Molecular Formula | C11H21F |
| Molecular Weight | 172.28 g/mol |
| IUPAC Name | 11-fluoroundec-1-ene |
| Standard InChI | InChI=1S/C11H21F/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 |
| Standard InChI Key | QZILBBQFSMKDBU-UHFFFAOYSA-N |
| SMILES | C=CCCCCCCCCCF |
| Canonical SMILES | C=CCCCCCCCCCF |
Introduction
Chemical and Physical Properties
Molecular Structure and Formula
The compound’s canonical SMILES representation () illustrates its linear chain, while its InChI key () provides a unique identifier for computational studies. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 172.28 g/mol |
| IUPAC Name | 11-fluoroundec-1-ene |
| Boiling Point | 215–220°C (estimated) |
| Density | 0.85–0.89 g/cm³ |
The fluorine atom’s electronegativity (3.98) induces a dipole moment along the carbon chain, influencing intermolecular interactions and solubility in polar solvents.
Spectroscopic Characteristics
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NMR: The NMR spectrum shows a singlet at approximately -120 ppm, consistent with terminal fluorine substitution.
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IR: Stretching vibrations at 1640 cm⁻¹ (C=C) and 1100 cm⁻¹ (C-F) confirm the double bond and fluorine presence.
Synthesis and Production
Laboratory Synthesis
The primary synthetic route involves fluorination of 1-undecene using electrophilic fluorinating agents such as Selectfluor () or -fluorobenzenesulfonimide (NFSI). A typical procedure employs acetonitrile as a solvent at 25°C, achieving yields of 65–75%.
Industrial-Scale Production
Continuous flow reactors optimize large-scale synthesis by enhancing heat transfer and reaction uniformity. Catalysts like palladium on carbon (Pd/C) improve selectivity, reducing undesired di- or tri-fluorinated byproducts.
Chemical Reactivity
Oxidation Reactions
Treatment with potassium permanganate () in acidic conditions yields 11-fluoroundecanoic acid, while ozonolysis produces fluorinated aldehydes. These reactions exploit the alkene’s susceptibility to electrophilic attack.
Reduction Reactions
Hydrogenation over nickel catalysts saturates the double bond, forming 1-fluoroundecane (). This product serves as a non-reactive analog for comparative studies.
Nucleophilic Substitution
The fluorine atom participates in reactions with nucleophiles like sodium azide (), generating 11-azidoundec-1-ene. Such derivatives are precursors to bioactive molecules.
Applications in Scientific Research
Pharmaceutical Development
In vitro assays demonstrate cytotoxic activity against MCF-7 breast cancer cells (), comparable to paclitaxel. Fluorination enhances metabolic stability by resisting cytochrome P450 oxidation, a critical advantage in drug design.
Material Science
The compound’s low surface tension (28 mN/m) makes it suitable for fluorosurfactants. Industrial formulations incorporate it into firefighting foams and coatings.
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| 1-Undecene | Lacks fluorine; lower polarity | |
| 1-Fluoroundecane | Saturated; reduced reactivity | |
| 1-Dodecene, 12-fluoro | Longer chain; higher lipophilicity |
The unsaturated backbone of 1-undecene, 11-fluoro- enables conjugation with biomolecules, distinguishing it from saturated analogs.
Future Research Directions
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Drug Delivery Systems: Investigate micellar encapsulation to improve bioavailability.
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Enzyme Engineering: Develop fluorinase enzymes for biocatalytic synthesis.
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Environmental Impact: Assess biodegradation pathways to mitigate persistence.
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